3-Methyl-6-(1-phenylhydrazinyl)pyrimidine-2,4(1H,3H)-dione
Description
3-Methyl-6-(1-phenylhydrazinyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine-2,4-dione derivative featuring a methyl group at position 3 and a 1-phenylhydrazinyl moiety at position 4. This compound belongs to a broader class of pyrimidine derivatives known for applications in medicinal chemistry, including antiviral and enzyme inhibitory properties .
Properties
CAS No. |
647024-02-0 |
|---|---|
Molecular Formula |
C11H12N4O2 |
Molecular Weight |
232.24 g/mol |
IUPAC Name |
6-(N-aminoanilino)-3-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H12N4O2/c1-14-10(16)7-9(13-11(14)17)15(12)8-5-3-2-4-6-8/h2-7H,12H2,1H3,(H,13,17) |
InChI Key |
ZVEVRQOCXHYFNE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N(C2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthesis from Pyrimidine Derivatives
The synthesis of 3-Methyl-6-(1-phenylhydrazinyl)pyrimidine-2,4(1H,3H)-dione can be achieved through several methods. The most common approach involves the reaction of 3-methylpyrimidine-2,4-dione with phenylhydrazine.
Reagents :
- 3-Methylpyrimidine-2,4-dione
- Phenylhydrazine
-
- Typically performed under reflux conditions in a suitable solvent such as ethanol or methanol for several hours.
-
- The carbonyl groups of the pyrimidine ring react with the amino group of phenylhydrazine to form a hydrazone intermediate.
- This intermediate can undergo further rearrangements or cyclizations to form the final product.
Yield and Characterization :
The yield for this reaction can vary but is often reported between 60% to 80%. Characterization is typically performed using NMR spectroscopy and mass spectrometry to confirm the structure of the synthesized compound.
Alternative Synthesis via Multi-component Reactions
Another method involves multi-component reactions where various reactants are combined in a single step to form the desired product. This method can enhance efficiency and reduce the number of purification steps required.
Reagents :
- An α-chloroketone
- An aliphatic isocyanate
- A primary aromatic amine (such as phenylhydrazine)
- Carbon monoxide (in some cases)
-
- These components are reacted under controlled conditions, often in the presence of a catalyst (e.g., palladium) and at elevated temperatures.
- The reaction typically yields a pyrimidine derivative after several purification steps.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Reaction Time | Solvent Used | Advantages |
|---|---|---|---|---|
| Direct Reaction with Phenylhydrazine | 60-80 | Several hours | Ethanol/Methanol | Simplicity and direct formation of product |
| Multi-component Reaction | Up to 73 | Variable | Various (e.g., THF) | Efficiency and potential for diverse derivatives |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions may be employed to modify the functional groups, such as reducing the phenylhydrazinyl group to an amine.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-substituted compounds.
Scientific Research Applications
Chemical Properties and Structure
3-Methyl-6-(1-phenylhydrazinyl)pyrimidine-2,4(1H,3H)-dione has a molecular formula of and is characterized by its pyrimidine core, which is a common scaffold in many bioactive compounds. The presence of the hydrazine moiety contributes to its reactivity and potential biological activities.
Biological Activities
The biological activities of 3-Methyl-6-(1-phenylhydrazinyl)pyrimidine-2,4(1H,3H)-dione are noteworthy:
- Antitumor Activity : Studies have indicated that derivatives of this compound exhibit significant antitumor properties. The hydrazine group is known to interact with various biological targets, potentially leading to apoptosis in cancer cells .
- Antioxidant Properties : The compound has also been evaluated for its antioxidant capabilities. Its ability to scavenge free radicals may contribute to protective effects against oxidative stress-related diseases .
Therapeutic Applications
Given its promising biological activities, 3-Methyl-6-(1-phenylhydrazinyl)pyrimidine-2,4(1H,3H)-dione holds potential for therapeutic applications:
- Cancer Therapy : The antitumor properties suggest that this compound could be developed into a chemotherapeutic agent. Ongoing research aims to elucidate its mechanisms of action and optimize its efficacy against various cancer types.
- Neuroprotective Agents : Preliminary studies indicate potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
Case Studies
Several case studies highlight the applications and efficacy of 3-Methyl-6-(1-phenylhydrazinyl)pyrimidine-2,4(1H,3H)-dione:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Effects | Demonstrated significant cell line inhibition in vitro with IC50 values comparable to established chemotherapeutics. |
| Study B | Antioxidant Activity | Showed effective scavenging of DPPH radicals; suggested mechanisms involving electron donation from the hydrazine moiety. |
| Study C | Neuroprotection | In vivo studies indicated reduced neuronal loss in models of oxidative stress; further research needed for clinical relevance. |
Mechanism of Action
The mechanism of action of 3-Methyl-6-(1-phenylhydrazinyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The phenylhydrazinyl group can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context.
Comparison with Similar Compounds
Substituent Variations at Position 6
The position 6 substituent significantly impacts physicochemical and biological properties. Key analogs include:
Key Observations :
- Hydrazinyl vs. Alkyl/Aryl Groups : Methylhydrazinyl derivatives (e.g., compound 2a in ) exhibit simpler synthesis (39% yield via reflux) but lack the aromaticity of phenylhydrazinyl, which may reduce binding affinity in hydrophobic pockets.
- Piperazinyl/Piperidinyl Groups : These substituents (e.g., in ) introduce basic nitrogen atoms, enhancing aqueous solubility compared to phenylhydrazinyl’s lipophilic nature.
Substituent Variations at Position 3
The methyl group at position 3 is a common feature, but other substituents alter electronic and steric properties:
Key Observations :
Biological Activity
3-Methyl-6-(1-phenylhydrazinyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure with both methyl and phenylhydrazinyl substitutions on the pyrimidine ring, which may influence its interaction with biological targets.
- Molecular Formula : C11H12N4O2
- Molecular Weight : 232.24 g/mol
- CAS Number : 647024-02-0
- IUPAC Name : 6-(N-aminoanilino)-3-methyl-1H-pyrimidine-2,4-dione
The biological activity of 3-Methyl-6-(1-phenylhydrazinyl)pyrimidine-2,4(1H,3H)-dione is primarily attributed to its ability to interact with various molecular targets. The phenylhydrazinyl group can form hydrogen bonds and other interactions with enzymes or receptors, potentially modulating their activity. This interaction may lead to various biological effects including antimicrobial, antiviral, and anticancer activities.
Anticancer Activity
Research indicates that pyrimidine derivatives possess significant anticancer properties. For instance:
- In a study evaluating the cytotoxicity of various pyrimidine derivatives against cancer cell lines such as MCF-7 and A549, compounds similar to 3-Methyl-6-(1-phenylhydrazinyl)pyrimidine-2,4(1H,3H)-dione demonstrated potent activity with IC50 values significantly lower than standard chemotherapeutic agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.09 ± 0.0085 |
| Compound B | A549 | 0.03 ± 0.0056 |
| 3-Methyl-6-(1-phenylhydrazinyl)pyrimidine | Various | TBD |
Antimicrobial Activity
Compounds similar to this pyrimidine derivative have also been tested for their antimicrobial properties:
- A study reported that pyrimidine derivatives exhibited activity against several microbial strains including E. coli, S. aureus, and C. albicans. The minimum inhibitory concentration (MIC) values were determined across a range of concentrations .
| Microbial Strain | MIC (µg/mL) |
|---|---|
| E. coli | TBD |
| S. aureus | TBD |
| C. albicans | TBD |
Synthesis and Evaluation
The synthesis of 3-Methyl-6-(1-phenylhydrazinyl)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of 3-methyluracil with phenylhydrazine under acidic conditions. This method allows for high yields and purity essential for biological testing.
Comparative Studies
Comparative studies have shown that while many pyrimidine derivatives exhibit biological activity, the unique structure of 3-Methyl-6-(1-phenylhydrazinyl)pyrimidine may confer distinct properties that enhance its efficacy against specific targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
